
1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea, also known as SNS-032, is a small molecule inhibitor that has shown promising results in preclinical studies as an anticancer agent. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Chemical Synthesis : A study describes the synthesis of urea derivatives, highlighting methodologies for creating compounds with potential applications in drug development and material science. The targeted synthesis of urea compounds, like 1-methyl-3-(5-nitropyridin-2-yl) urea, involves multi-step nucleophilic reactions, emphasizing the importance of precise chemical reactions in creating specific urea derivatives for further research and development (Zhang et al., 2019).
Biological Applications
Inhibition of Soluble Epoxide Hydrolase (sEH) : Research into soluble epoxide hydrolase inhibitors, such as 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), explores the modulation of inflammation, hypertension, neuropathic pain, and neurodegeneration. Understanding the metabolism and inhibitory effects of these urea derivatives on sEH can provide insights into their therapeutic potentials and safety profiles (Wan et al., 2019).
Cytokinin Activity : Urea derivatives have been studied for their cytokinin-like activity, which plays a crucial role in plant growth and development. The synthesis and assessment of these derivatives in bioassays show potential for agricultural applications, emphasizing the diverse biological activities of urea compounds (Takahashi et al., 1978).
Pharmacological Research
Antifilarial Agents : The synthesis of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas and their evaluation as antifilarial agents against Brugia pahangi and Litomosoides carinii highlight the potential of urea derivatives in treating parasitic infections (Ram et al., 1984).
Antiproliferative Activity : Studies on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and their antiproliferative effects against various cancer cell lines suggest potential applications in cancer therapy, with some compounds showing higher efficacy than established treatments like paclitaxel and gefitinib in specific cancer types (Al-Sanea et al., 2018).
Propriétés
IUPAC Name |
1-(3-phenylpropyl)-3-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-21(20-9-5-12-23-17-20)26-14-10-19(11-15-26)16-25-22(28)24-13-4-8-18-6-2-1-3-7-18/h1-3,5-7,9,12,17,19H,4,8,10-11,13-16H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGNDKUKUPYYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCCC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

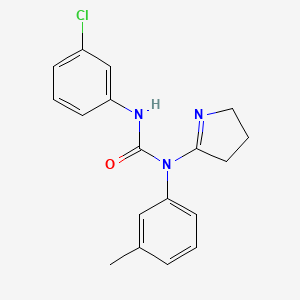
![[6-[(2-methoxyphenyl)sulfamoyl]-1H-benzimidazol-2-yl]methyl 4-formylbenzoate](/img/structure/B2642953.png)
![8-Oxa-1-azaspiro[4.5]decan-3-ol](/img/structure/B2642958.png)
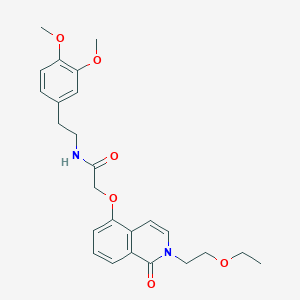

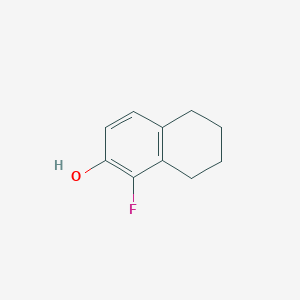
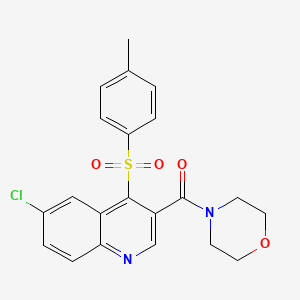
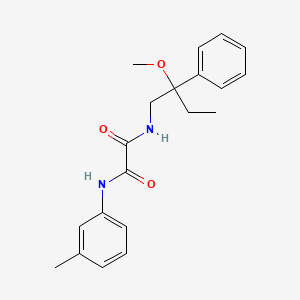
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2642964.png)
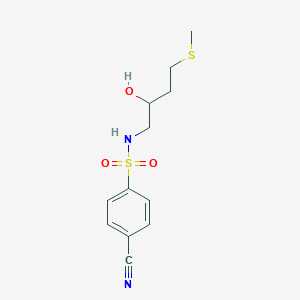
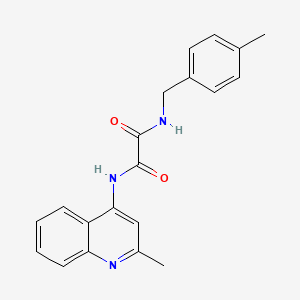
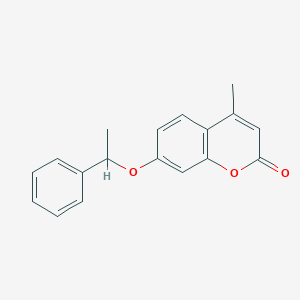
![2-[(6-{[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2642970.png)
![3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2642971.png)